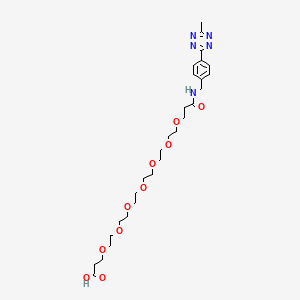
Methyltetrazine-amino-PEG7-CH2CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG7-CH2CH2COOH is a heterobifunctional polyethylene glycol linker containing a methyltetrazine group and a carboxylic acid group. This compound is widely used in bioorthogonal chemistry, particularly in the field of activity-based protein profiling. The methyltetrazine group is known for its ability to participate in inverse electron demand Diels-Alder reactions, making it a valuable tool for labeling and imaging applications in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-amino-PEG7-CH2CH2COOH typically involves the following steps:
Formation of Methyltetrazine Group: The methyltetrazine group is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of a tetrazine ring structure.
PEGylation: The methyltetrazine group is then conjugated to a polyethylene glycol chain (PEG7) through a series of coupling reactions. This step often involves the use of activating agents to facilitate the formation of the PEG linkage.
Introduction of Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-amino-PEG7-CH2CH2COOH undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling applications.
Amide Bond Formation: The carboxylic acid group can react with primary amines to form stable amide bonds, which is useful in conjugation chemistry.
Common Reagents and Conditions:
Inverse Electron Demand Diels-Alder Reactions: Typically performed in aqueous or organic solvents at room temperature. Common reagents include trans-cyclooctene derivatives.
Amide Bond Formation: Requires the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Major Products:
Scientific Research Applications
Methyltetrazine-amino-PEG7-CH2CH2COOH has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in activity-based protein profiling to study enzyme activities in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Applied in the production of polyethylene glycol-based materials and coatings.
Mechanism of Action
The primary mechanism of action of Methyltetrazine-amino-PEG7-CH2CH2COOH involves its participation in bioorthogonal reactions. The methyltetrazine group reacts with trans-cyclooctene derivatives through an inverse electron demand Diels-Alder reaction, forming a stable covalent bond. This reaction is highly specific and does not interfere with biological processes, making it ideal for labeling and imaging applications . The carboxylic acid group allows for further conjugation to biomolecules, enhancing its versatility in various applications .
Comparison with Similar Compounds
Methyltetrazine-amido-PEG7-azide: Similar in structure but contains an azide group instead of a carboxylic acid group.
Methyltetrazine-PEG4-NHS Ester: Contains an N-hydroxysuccinimide ester group, which reacts with primary amines to form stable amide bonds.
Uniqueness: Methyltetrazine-amino-PEG7-CH2CH2COOH is unique due to its combination of a methyltetrazine group and a carboxylic acid group, allowing it to participate in both bioorthogonal reactions and conjugation chemistry. This dual functionality makes it highly versatile and valuable in various scientific research applications.
Properties
Molecular Formula |
C28H43N5O10 |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H43N5O10/c1-23-30-32-28(33-31-23)25-4-2-24(3-5-25)22-29-26(34)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-27(35)36/h2-5H,6-22H2,1H3,(H,29,34)(H,35,36) |
InChI Key |
GCCXJDJYQZEDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
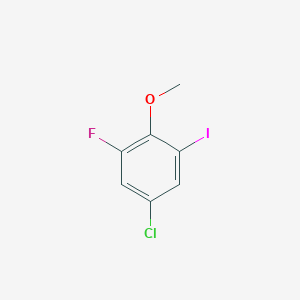
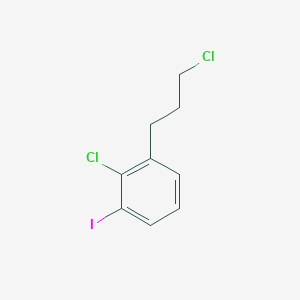
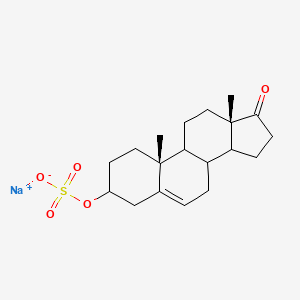
![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)
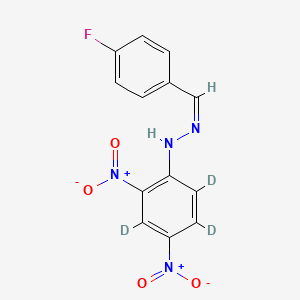
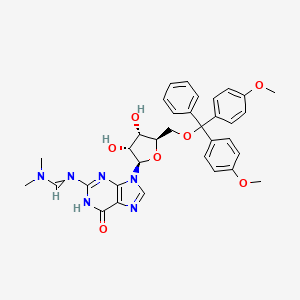
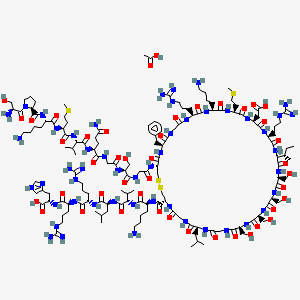
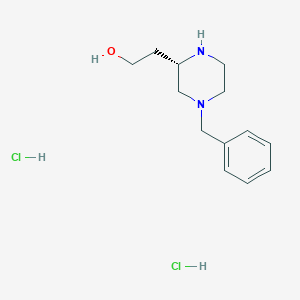
![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
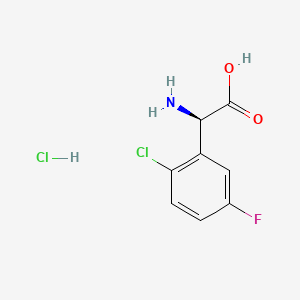
![1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)

![tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034658.png)
